4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline

Analytical Chemistry Pharmaceutical QC Reference Standards

4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline (CAS 846023-55-0) is a high-purity aromatic aniline derivative featuring a 4-methoxy group and a 3-substituted propoxy chain linked to an N-methylpiperazine moiety. It is primarily recognized and supplied as a certified analytical reference standard for the identification and quantification of specific impurities in the synthesis of the kinase inhibitor bosutinib.

Molecular Formula C15H25N3O2
Molecular Weight 279.38
CAS No. 846023-55-0
Cat. No. B3029950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline
CAS846023-55-0
Molecular FormulaC15H25N3O2
Molecular Weight279.38
Structural Identifiers
SMILESCN1CCN(CC1)CCCOC2=C(C=CC(=C2)N)OC
InChIInChI=1S/C15H25N3O2/c1-17-7-9-18(10-8-17)6-3-11-20-15-12-13(16)4-5-14(15)19-2/h4-5,12H,3,6-11,16H2,1-2H3
InChIKeyDDWYYSNSEJHVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline (CAS 846023-55-0): Procurement & Analytical Reference Baseline


4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline (CAS 846023-55-0) is a high-purity aromatic aniline derivative featuring a 4-methoxy group and a 3-substituted propoxy chain linked to an N-methylpiperazine moiety. It is primarily recognized and supplied as a certified analytical reference standard for the identification and quantification of specific impurities in the synthesis of the kinase inhibitor bosutinib [1]. Its procurement is uniquely driven by its role as a regulatory-traceable standard (e.g., under ISO 17034) for quality control (QC) and analytical method validation, rather than independent biological activity [2].

Why Generic Substitutes Cannot Replace 4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline in Regulated Analytical Workflows


Generic substitution in analytical quality control (QC) contexts is invalid for this compound because it is a specific, structurally authenticated impurity marker for bosutinib. The compound's identity is confirmed as a substructure within Bosutinib Impurity 10 [1]. A generic aniline derivative lacking the exact 4-methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy) configuration would fail as a reference standard because it would neither share the same retention time in HPLC/GC methods, nor possess the correct spectroscopic fingerprint for structural confirmation. The procurement value is, therefore, critically dependent on its full structural identity and provided batch traceability documentation, such as NMR, HPLC, and MS spectra, which are integral to its certification as a reference standard [2].

Quantitative Evidence for Selecting 4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline (CAS 846023-55-0) Over Analogs


Purity Certification: 4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline as an Analytical Standard vs. Generic Building Blocks

As a certified reference standard, this compound is supplied with a defined purity of >95% and complete analytical characterization (NMR, HPLC, GC, MS, IR, UV) for regulatory applications [1]. In contrast, a close structural analog, 4-methoxy-3-(3-(1-piperazinyl)propoxy)aniline (the des-methyl analog), is typically listed by vendors as a general-purpose building block without this level of batch-specific analytical documentation or ISO 17034 traceability . This represents a qualitative differentiation in the completeness of analytical characterization.

Analytical Chemistry Pharmaceutical QC Reference Standards

Structural Specificity for Impurity Monitoring: Target Compound vs. General Aniline Impurity Markers

The target compound is an integral substructure of Bosutinib Impurity 10 ((E)-2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-3-((4-methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)amino)acrylamide), a known process-related impurity of the small-molecule kinase inhibitor bosutinib [1]. Its use as an analytical standard is structurally validated through the bosutinib synthesis pathway. A generic aniline impurity marker that does not feature this precise substitution pattern cannot serve as a direct standard for quantifying this specific impurity in a quality control batch .

Pharmaceutical Analysis Drug Impurity Bosutinib

Computational Solubility Profile: Target Compound vs. Des-methyl Analog

The predicted solubility parameters for 4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline suggest moderate to high solubility in organic solvents, owing to its balanced hydrophobic (benzene ring, methoxy, propyl chain) and hydrophilic (amine, piperazine) regions . The presence of a methyl group on the piperazine ring is expected to slightly increase its logP (octanol-water partition coefficient) compared to the des-methyl analog (4-methoxy-3-(3-(1-piperazinyl)propoxy)aniline), a common structural variant. This class-level inference from molecular property data suggests differential solvent partitioning behavior.

Physicochemical Property Solubility Drug-likeness

Optimal Application Scenarios for 4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline (CAS 846023-55-0)


Certified Reference Standard for Bosutinib Impurity Quantification in Pharmaceutical QC

The primary procurement scenario is as a certified analytical standard. Laboratory analysts use this compound to validate HPLC/GC methods for quantifying Bosutinib Impurity 10 in Active Pharmaceutical Ingredient (API) batches. Its >95% certified purity and complete characterization package (NMR, HPLC, GC) enable direct method calibration without further in-house re-validation, meeting regulatory requirements for Abbreviated New Drug Applications (ANDAs) [1]. This scenario is built upon the documented role of this specific substance in bosutinib's impurity profile [2].

Structural Authenticity Marker for Bosutinib Synthesis Route Verification

During the scale-up of bosutinib synthesis, this compound serves as an authentic marker to confirm the presence of the 3-(4-methylpiperazin-1-yl)propoxy side chain. Any deviation, such as the use of a des-methyl analog, would indicate an incorrect intermediate and a flawed synthesis route. Its procurement ensures synthetic route fidelity [1].

Comparative Solubility Assessment for Reaction Optimization in Drug Intermediate Synthesis

Research chemists developing novel kinase inhibitors may procure this compound alongside its des-methyl analog to empirically compare logP and organic-phase solubility. The small, predictable difference in lipophilicity (estimated ΔlogP ~0.5) can guide the selection of optimal extraction solvents during multi-step synthetic work-ups, based on the class-level inference drawn from its molecular properties [1].

Quote Request

Request a Quote for 4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.